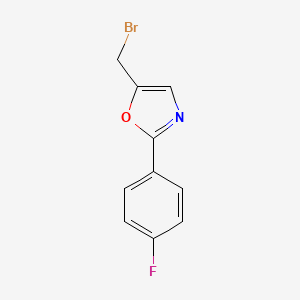2-(4-Fluorophenyl)-5-(bromomethyl)oxazole
CAS No.: 1395225-01-0
Cat. No.: VC3131850
Molecular Formula: C10H7BrFNO
Molecular Weight: 256.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1395225-01-0 |
|---|---|
| Molecular Formula | C10H7BrFNO |
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-(4-fluorophenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
| Standard InChI Key | IEWWYMGMSMVAPQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(O2)CBr)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(O2)CBr)F |
Introduction
2-(4-Fluorophenyl)-5-(bromomethyl)oxazole is a heterocyclic organic compound featuring an oxazole ring (a five-membered ring containing oxygen and nitrogen atoms) with two key substituents: a 4-fluorophenyl group at the 2-position and a bromomethyl group at the 5-position. This compound is also commonly referenced in chemical databases as 2-(bromomethyl)-5-(4-fluorophenyl)-1,3-oxazole, where the naming convention emphasizes different substituents .
Molecular Characteristics
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrFNO |
| Molecular Weight | 256.07 g/mol |
| CAS Number | 855991-59-2 |
| SMILES Notation | C1=CC(=CC=C1C2=CN=C(O2)CBr)F |
| InChI | InChI=1S/C10H7BrFNO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 0 |
This molecular structure combines the aromatic stability of the oxazole core with the reactivity of the bromomethyl group, making it valuable for various synthetic applications .
Physical and Chemical Properties
Physical Properties
The physical characteristics of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole contribute to its behavior in various chemical environments and its utility in synthetic chemistry.
| Property | Value |
|---|---|
| Physical State | Solid (at room temperature) |
| Predicted Collision Cross Section [M+H]⁺ | 152.3 Ų |
| Predicted Collision Cross Section [M+Na]⁺ | 156.7 Ų |
| Predicted Collision Cross Section [M+NH₄]⁺ | 157.0 Ų |
These collision cross-section values provide insight into the compound's three-dimensional structure and can be valuable for analytical identification using mass spectrometry techniques .
Chemical Reactivity
The chemical reactivity of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole is primarily determined by its functional groups:
-
The bromomethyl group serves as an excellent leaving group, making the compound useful for nucleophilic substitution reactions.
-
The 4-fluorophenyl substituent influences the electronic properties of the molecule, potentially enhancing binding affinity in biological systems.
-
The oxazole ring provides a scaffold with specific electronic distribution that can influence the compound's reactivity and binding characteristics .
Synthesis Methods
The synthesis of oxazole derivatives like 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole represents an important area of heterocyclic chemistry, with several approaches available depending on the specific substitution pattern desired.
Metal-Free Synthetic Routes
Recent developments in green chemistry have led to metal-free approaches for synthesizing oxazole derivatives. These methods address several limitations of metal-catalyzed reactions, including:
-
The high cost of metal catalysts
-
Toxicity concerns
-
Difficulties in separating metal catalysts from reaction mixtures
-
Generation of significant waste
Metal-free synthetic routes for oxazoles typically involve cycloaddition reactions, condensation reactions, or oxidative cyclization strategies that can be performed under environmentally friendly conditions .
Biological Significance and Applications
Research on Related Compounds
Research on structurally similar oxazole derivatives has revealed promising biological activities. For example, certain 2-methyl-4,5-disubstituted oxazoles have shown the ability to:
-
Bind to the colchicine site of tubulin
-
Inhibit tubulin polymerization at submicromolar concentrations
-
Demonstrate antiproliferative activity against human tumor cell lines
These findings suggest that 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole may possess similar biological properties worth investigating .
Analytical Characterization
Spectroscopic Identification
Analytical characterization of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole typically employs various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structure confirmation
-
Mass spectrometry provides accurate molecular weight determination and fragmentation patterns
-
Infrared spectroscopy helps identify functional groups and structural features
The predicted collision cross section values available for various adducts of this compound can facilitate its identification using ion mobility mass spectrometry techniques .
Chromatographic Analysis
Chromatographic methods are commonly employed for purification and analysis of oxazole derivatives like 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole:
-
High-Performance Liquid Chromatography (HPLC) for separation and purity assessment
-
Gas Chromatography (GC) for volatile derivatives
-
Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary analysis
These techniques are essential for ensuring the purity of the compound for both research and potential applications.
Comparison with Related Compounds
Isoxazole vs. Oxazole Derivatives
It is important to distinguish 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole from the structurally related isoxazole derivatives, such as 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole. While both contain five-membered heterocyclic rings, they differ in the arrangement of atoms:
-
Oxazoles contain an oxygen atom at position 1 and a nitrogen atom at position 3 in the five-membered ring.
-
Isoxazoles contain adjacent oxygen and nitrogen atoms in the five-membered ring.
These structural differences result in distinct electronic properties, affecting their reactivity and potential biological activities .
Structure-Activity Relationships
The position and nature of substituents on the oxazole ring significantly influence the properties and biological activities of these compounds:
-
The 4-fluorophenyl group can enhance binding affinity and specificity toward certain biological targets.
-
The bromomethyl substituent provides reactive functionality for further modification or covalent binding to biological targets.
-
The oxazole core provides a rigid scaffold that positions the substituents in specific three-dimensional orientations .
Current Research Trends and Future Directions
Research on oxazole derivatives continues to expand, with several promising directions:
-
Development of more efficient and environmentally friendly synthetic methods
-
Exploration of structure-activity relationships to optimize biological activities
-
Investigation of potential applications in medicinal chemistry and material science
-
Design of oxazole-based molecular probes for biological studies
The unique structure of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole, with its reactive bromomethyl group and fluorophenyl substituent, positions it as a valuable building block for further chemical modifications and applications in various research areas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume